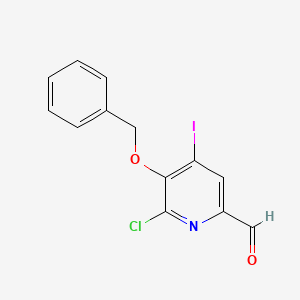

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde

Description

Properties

IUPAC Name |

6-chloro-4-iodo-5-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGINPOPHSNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186552 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353877-99-2 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde

General Synthetic Strategy

The synthesis typically involves:

- Starting from a suitably substituted pyridine precursor or pyridinecarbaldehyde.

- Introduction of halogens (chloro and iodo) via electrophilic aromatic substitution or halogenation reactions.

- Installation of the benzyloxy group through nucleophilic substitution or Williamson ether synthesis.

- Final aldehyde functionalization or preservation of the aldehyde group during the synthesis.

Stepwise Preparation Approach

Starting Material Preparation

- Pyridine-2-carbaldehyde is commonly used as the aldehyde source. It can be prepared or procured commercially with high purity.

- Halogenation at the 4- and 6-positions of the pyridine ring is achieved by selective chlorination and iodination, often using reagents like N-chlorosuccinimide or iodine sources under controlled conditions to avoid over-substitution.

Introduction of the Benzyloxy Group

- The benzyloxy substituent at the 5-position is introduced by reacting the corresponding hydroxy-pyridine derivative with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF), following a Williamson ether synthesis protocol.

- This reaction requires careful control of temperature and stoichiometry to avoid side reactions or multiple substitutions.

Halogenation Details

- Chlorination and iodination are performed under mild conditions to maintain the integrity of the aldehyde.

- Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) can also be employed to introduce the iodo substituent selectively, as described in related heterocyclic halogenation literature.

Purification and Isolation

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyridine-2-carbaldehyde synthesis | Commercial or via oxidation of 2-picolyl alcohol | Variable | Starting aldehyde for further substitution |

| Chlorination (6-position) | N-chlorosuccinimide or Cl₂ in controlled solvent | 70–85 | Selective mono-chlorination |

| Iodination (4-position) | Iodine source with Pd catalyst or electrophilic iodine | 60–80 | Palladium-catalyzed coupling for selectivity |

| Benzyloxy substitution (5-position) | Benzyl bromide, K₂CO₃, DMF, 60–80 °C | 75–90 | Williamson ether synthesis |

| Final purification | Column chromatography (silica gel), recrystallization | 85–95 | High purity product with characteristic melting point |

Detailed Research Findings and Analysis

Halogenation Selectivity: The presence of electron-withdrawing groups (aldehyde, chloro) directs halogenation regioselectively on the pyridine ring. The iodo substituent is often introduced last due to its sensitivity and to prevent undesired side reactions.

Benzyloxy Introduction: The benzyloxy group is stable under halogenation conditions but requires anhydrous and basic conditions for efficient ether formation. The reaction proceeds via nucleophilic substitution of the hydroxy group on the pyridine ring.

Purification Techniques: The compound’s purity is confirmed by melting point and chromatographic profiles. The melting point range of 112–114 °C is a key identifier.

Yield Optimization: Reaction yields are optimized by controlling temperature, reaction time, and reagent equivalents. For example, the benzyloxy substitution typically achieves yields of 75–90%, while halogenations vary between 60–85% depending on conditions.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Considerations |

|---|---|---|---|

| Starting aldehyde synthesis | Oxidation of 2-picolyl alcohol or commercial | Variable | High purity aldehyde critical |

| Selective chlorination | N-chlorosuccinimide or Cl₂, mild solvent | 70–85 | Avoid over-chlorination |

| Selective iodination | Iodine with Pd catalyst or electrophilic iodine | 60–80 | Sensitive step, performed last |

| Benzyloxy ether formation | Benzyl bromide, K₂CO₃, DMF, 60–80 °C | 75–90 | Requires dry, basic conditions |

| Purification | Column chromatography, recrystallization | 85–95 | Confirmed by melting point and spectral data |

Chemical Reactions Analysis

Reactivity of the Aldehyde Group

The aldehyde at position 2 participates in characteristic nucleophilic addition and redox reactions:

Key Reactions

Iodo Substituent Reactivity

The iodine atom at position 4 undergoes cross-coupling and substitution reactions:

Palladium-Catalyzed Couplings

Chloro Substituent Reactivity

The chlorine at position 6 engages in nucleophilic aromatic substitution (NAS):

Benzyloxy Group Transformations

The benzyl-protected oxygen at position 5 can be deprotected or modified:

Multicomponent Reactions

The compound’s multiple functional groups enable sequential or tandem reactions:

| Sequence | Steps | Final Product | Utility |

|---|---|---|---|

| Iodo Coupling → Aldehyde Oxidation | Suzuki coupling → KMnO₄ oxidation | 4-Aryl-picolinic acid derivatives | Drug intermediate synthesis |

| Chloro Substitution → Reductive Amination | SNAr → NH₃/NaBH₃CN | 6-Amino-2-aminomethylpyridine | Ligand design |

Scientific Research Applications

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the synthesis of drug candidates targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and iodo groups can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Molecular Formula: C₁₃H₁₀BrNO₂ Molecular Weight: 292.13 g/mol CAS: 1192263-80-1

This brominated analog shares the benzyloxy and aldehyde functional groups but replaces the iodine and chlorine substituents with bromine at position 5. The absence of iodine reduces its molecular weight significantly (292.13 vs. 373.58 g/mol), while bromine’s lower atomic radius and electronegativity may alter reactivity in substitution or coupling reactions. The compound’s simpler substitution pattern may enhance solubility in nonpolar solvents compared to the iodine- and chlorine-bearing analog .

5-(3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Molecular Formula : C₁₂H₆ClF₆N₃O₂

Molecular Weight : 373.64 g/mol

CAS : 1823188-14-2

Key differences include:

- A pyrazole ring fused to the pyridine core.

- Two trifluoromethyl (-CF₃) groups and a ketone substituent.

- Higher fluorine content, enhancing lipophilicity and metabolic stability compared to the iodine- and benzyloxy-substituted compound.

Structural and Functional Comparison Table

Key Research Findings and Implications

- Substituent Effects : The iodine atom in 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde enhances its utility in Suzuki-Miyaura or Ullmann coupling reactions, whereas bromine in the analog may favor milder reaction conditions .

- Synthetic Flexibility : The aldehyde group in all three compounds enables further derivatization (e.g., condensation to Schiff bases), though steric hindrance from the benzyloxy group may limit reactivity in crowded environments .

Biological Activity

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both chlorine and iodine atoms, suggests enhanced reactivity and biological activity compared to similar compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and research findings.

Chemical Structure

The molecular formula of 5-(benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde is C₁₃H₉ClINO₂. The compound features a pyridine ring substituted with a benzyloxy group, a chloro group at position 6, and an iodo group at position 4. This halogenation may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that 5-(benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde may interact with various biological systems, potentially influencing pathways related to inflammation and cellular proliferation. The following sections detail specific biological activities observed in research.

Anti-inflammatory Properties

The compound's interaction with inflammatory pathways suggests potential anti-inflammatory activity. Studies on related compounds indicate that they can modulate immune responses through receptor binding, particularly in the purinergic signaling pathway, which plays a crucial role in inflammation regulation .

Anticancer Potential

Similar pyridine derivatives have been investigated for anticancer properties. The unique combination of halogens in 5-(benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde may enhance its ability to inhibit cancer cell proliferation. Research into structurally related compounds has highlighted their ability to induce apoptosis in cancer cells, suggesting a need for further investigation into this compound's potential in oncology.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5-(benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Pyridinecarbaldehyde | Simple pyridine aldehyde | Antimicrobial activity |

| 5-Bromo-6-chloro-2-pyridinecarbaldehyde | Bromine instead of iodine | Anticancer properties |

| 3-(Benzyloxy)-4-chloropyridine | Different substitution pattern | Potential anti-inflammatory effects |

The presence of both chlorine and iodine in 5-(benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde distinguishes it from other compounds, possibly enhancing its reactivity and biological activity.

Case Studies and Research Findings

- Interaction Studies : Preliminary data suggest that the compound may bind to specific receptors or enzymes involved in inflammation or cellular proliferation pathways. Further studies are needed to elucidate these interactions fully.

- Synthesis and Characterization : Various synthetic routes have been explored for producing this compound, emphasizing its accessibility for further biological evaluation .

- Toxicity Assessments : Initial toxicity assessments indicate that while the compound exhibits biological activity, it also requires careful evaluation concerning its safety profile in vivo .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde?

Answer:

A common approach involves sequential functionalization of the pyridine core. For example:

Benzyloxy introduction : Protect the hydroxyl group at position 5 using benzyl bromide under basic conditions (e.g., NaH in DMF) .

Halogenation : Chlorination at position 6 via electrophilic substitution (e.g., Cl₂/FeCl₃) and iodination at position 4 using N-iodosuccinimide (NIS) in acetic acid .

Aldehyde formation : Oxidize the methyl group at position 2 to a formyl group using MnO₂ or SeO₂ .

Key considerations : Monitor reaction temperature (40–60°C for iodination) and use TLC to track intermediate purity .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- Benzyloxy protons appear as a singlet (~δ 5.2 ppm), while the aldehyde proton resonates at ~δ 10.2 ppm .

- Chlorine and iodine substituents induce deshielding in adjacent carbons (e.g., C-6 and C-4 shifts to ~δ 140–150 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and C-I/C-Cl stretches at 550–650 cm⁻¹ .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ matches the molecular formula C₁₃H₁₀ClINO₂ (exact mass: 401.93 g/mol) .

Advanced: How to address regioselectivity challenges during halogenation?

Answer:

The electron-withdrawing benzyloxy and aldehyde groups direct electrophiles to specific positions:

- Chlorination : FeCl₃ preferentially targets position 6 due to meta-directing effects of the aldehyde .

- Iodination : NIS selectively reacts at position 4, stabilized by resonance from the adjacent aldehyde .

Troubleshooting : If competing side reactions occur (e.g., dihalogenation), reduce reaction time or use lower equivalents of halogenating agents .

Advanced: What mechanistic insights explain the stability of the aldehyde group during synthesis?

Answer:

The aldehyde’s stability under halogenation conditions is attributed to:

- Electronic effects : The pyridine ring’s electron-deficient nature reduces nucleophilic attack on the aldehyde.

- Steric protection : Bulky benzyloxy and iodo groups hinder access to the aldehyde .

Validation : Conduct control experiments omitting the benzyloxy group; observe aldehyde degradation via TLC .

Advanced: How to resolve contradictions in reported yields for iodination steps?

Answer:

Discrepancies often arise from:

- Solvent polarity : Polar solvents (e.g., DMF) improve iodine solubility but may promote side reactions. Use acetic acid for better control .

- Catalyst purity : Trace metals in NIS can alter reaction pathways. Pre-purify reagents via recrystallization .

Optimization : Screen solvents (toluene vs. acetic acid) and temperatures (40°C vs. 60°C) to maximize yield .

Advanced: What computational methods predict reactivity trends for derivatives?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify sites for nucleophilic/electrophilic attack.

- Molecular docking : Predict binding affinity of derivatives (e.g., replacing iodine with Br) for biological targets .

Tools : Gaussian 16 for energy minimization; AutoDock Vina for docking studies .

Advanced: How to design analogs for studying structure-activity relationships (SAR)?

Answer:

- Variable substituents : Replace iodine with other halogens (Br, F) to assess electronic effects .

- Benzyloxy alternatives : Test methoxy or tert-butoxy groups to evaluate steric impact .

Biological assays : Screen analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays .

Advanced: What degradation pathways are observed under prolonged storage?

Answer:

- Photooxidation : The iodo group may cleave under UV light, forming a hydroxyl derivative.

- Hydrolysis : The aldehyde can oxidize to a carboxylic acid in humid environments .

Mitigation : Store in amber vials at –20°C under inert gas (N₂/Ar) .

Advanced: How to leverage the iodine substituent for cross-coupling reactions?

Answer:

- Suzuki-Miyaura coupling : Replace iodine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .

- Ullmann coupling : Form C–N bonds with amines (e.g., CuI/1,10-phenanthroline catalyst) .

Monitoring : Use GC-MS to track byproducts (e.g., homo-coupling).

Advanced: Why does this compound exhibit unique solubility compared to analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.